molecular formula C16H13NO7S2 B13843125 3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid

3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid

Cat. No.: B13843125
M. Wt: 395.4 g/mol
InChI Key: UHPGLINSPXBSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction could yield simpler aromatic compounds .

Scientific Research Applications

3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction often involves the formation of covalent bonds with amino acid residues, leading to changes in the protein’s structure and activity .

Comparison with Similar Compounds

3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid can be compared to other sulfonic acid derivatives, such as benzenesulfonic acid and p-toluenesulfonic acid. While these compounds share similar functional groups, this compound is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in specific research applications.

Properties

Molecular Formula

C16H13NO7S2

Molecular Weight

395.4 g/mol

IUPAC Name

3-[5-methyl-3-(3-sulfophenyl)-1,2-oxazol-4-yl]benzenesulfonic acid

InChI

InChI=1S/C16H13NO7S2/c1-10-15(11-4-2-6-13(8-11)25(18,19)20)16(17-24-10)12-5-3-7-14(9-12)26(21,22)23/h2-9H,1H3,(H,18,19,20)(H,21,22,23)

InChI Key

UHPGLINSPXBSOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O

Origin of Product

United States

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